3-Methylpiperidine-1-carboximidamide hemisulfate
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Overview
Description
3-Methylpiperidine-1-carboximidamide hemisulfate is a chemical compound with the molecular formula C7H15N3O4S It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpiperidine-1-carboximidamide hemisulfate typically involves the reaction of 3-methylpiperidine with cyanamide under acidic conditions to form the carboximidamide group. The resulting product is then treated with sulfuric acid to obtain the hemisulfate salt. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product’s purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and scalability. The purification steps may include crystallization and filtration to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpiperidine-1-carboximidamide hemisulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include amides, nitriles, and substituted piperidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methylpiperidine-1-carboximidamide hemisulfate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 3-Methylpiperidine-1-carboximidamide hemisulfate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential antiproliferative agent. The exact molecular pathways and targets are still under investigation, but studies suggest its involvement in disrupting cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
Piperidine: A basic structure similar to 3-Methylpiperidine-1-carboximidamide but lacks the carboximidamide group.
N-Methylpiperidine: Similar to piperidine but with a methyl group attached to the nitrogen atom.
Piperidine-1-carboximidamide: Similar to 3-Methylpiperidine-1-carboximidamide but without the methyl group on the piperidine ring.
Uniqueness: 3-Methylpiperidine-1-carboximidamide hemisulfate is unique due to the presence of both the methyl and carboximidamide groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-methylpiperidine-1-carboximidamide;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H15N3.H2O4S/c2*1-6-3-2-4-10(5-6)7(8)9;1-5(2,3)4/h2*6H,2-5H2,1H3,(H3,8,9);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKQPEAAQOVXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=N)N.CC1CCCN(C1)C(=N)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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